Xanthoangelol

Description

Structure

2D Structure

3D Structure

Propriétés

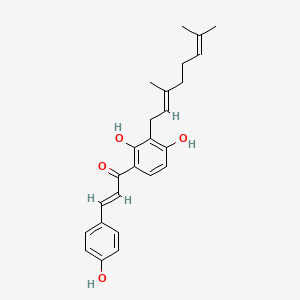

IUPAC Name |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMBOSQWGHYCW-MDGZPELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317693 | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-76-2 | |

| Record name | Xanthoangelol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoangelol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoangelol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANGELOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Xanthoangelol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone predominantly found in the plant Angelica keiskei (Ashitaba), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge on the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a wide array of secondary metabolites. This pathway provides the basic chalcone skeleton, which is subsequently modified by prenylation to yield this compound.

Formation of the Chalcone Backbone

The initial steps of the pathway lead to the formation of naringenin chalcone, the precursor for all flavonoids. This process involves the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.[1]

-

Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of naringenin chalcone.[2]

References

Xanthoangelol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Experimental Protocols, and Biological Activity of a Promising Natural Chalcone.

Introduction

Xanthoangelol, a prenylated chalcone primarily isolated from the Japanese plant Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's physicochemical properties, established experimental protocols for its study, and an exploration of its key signaling pathway interactions. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. This compound is a yellow, crystalline solid.[3][4] Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₈O₄ | [5] |

| Molecular Weight | 392.49 g/mol | [5] |

| CAS Number | 62949-76-2 | [5] |

| IUPAC Name | (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [5] |

| Synonyms | 2',4,4'-Trihydroxy-3'-geranylchalcone | [5] |

| Melting Point | 114–114.4 °C | [3][4] |

| UV (λmax) | 368 nm | [3][4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] Practically insoluble in water.[4] | [4][6] |

| Appearance | Yellow crystalline solid | [3][4] |

| Storage | Store at -20°C.[6] | [6] |

Experimental Protocols

Extraction and Isolation of this compound from Angelica keiskei

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.[2][7][8]

Methodology:

-

Plant Material Preparation: The yellow sap, stems, or roots of Angelica keiskei are collected and prepared for extraction. The sap can be freeze-dried to a powder.[7][8]

-

Maceration: The plant material is macerated with ethanol to extract a broad range of compounds, including this compound.[7][8]

-

Solvent Evaporation: The ethanol is removed under reduced pressure to yield a viscous crude extract.[2]

-

Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid fractionation using solvents of varying polarities, typically n-hexane, ethyl acetate, and water. This compound preferentially partitions into the ethyl acetate fraction.[2][7][8]

-

Column Chromatography: The dried ethyl acetate fraction is further purified using silica gel column chromatography to isolate this compound.[2]

-

Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][10][11]

In Vitro Biological Assays

Cell Viability Assay (MTS Assay):

-

Seed cancer cells (e.g., melanoma cell lines SK-MEL-5, SK-MEL-28) in 96-well plates.[2]

-

Treat the cells with varying concentrations of this compound or a vehicle control.[2]

-

After the desired incubation period (e.g., 24, 48, 72 hours), add a CellTiter 96 AQueous One Solution Reagent (Promega).[2]

-

Incubate for 1-4 hours and measure the absorbance at 490 nm to determine cell viability.[2]

Apoptosis Assay (Flow Cytometry):

-

Treat cells (e.g., Jurkat, IMR-32) with this compound for a specified time (e.g., 4 hours).[12]

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[12]

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[12]

Western Blot Analysis:

-

Lyse this compound-treated and control cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., procaspase-3, cleaved caspase-3, p-JNK).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[12]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis via Caspase-3 Activation

This compound is a known inducer of apoptosis in various cancer cell lines.[6][13] A key mechanism is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[12] this compound treatment leads to a decrease in the precursor form of caspase-3 (procaspase-3) and a corresponding increase in its active, cleaved form.[12] Notably, this activation appears to be independent of the Bax/Bcl-2 signaling pathway.[12]

Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13] this compound has been shown to suppress the phosphorylation of JNK, thereby inhibiting the pathway.[13] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory factors such as nitric oxide (NO), TNF-α, and MCP-1.[13]

Inhibition of Monoamine Oxidases (MAOs)

This compound acts as a nonselective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][14] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, suggesting its potential as an antidepressant agent.[1][14]

Conclusion

This compound is a multifaceted natural compound with well-defined physicochemical properties and a range of biological activities. Its ability to induce apoptosis, inhibit inflammatory pathways, and modulate neurotransmitter levels underscores its potential for therapeutic applications in oncology, inflammatory diseases, and neurology. This technical guide provides a foundational resource for the scientific community to build upon, encouraging further investigation into the mechanisms of action and potential clinical utility of this compound.

References

- 1. This compound and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ashitaba (Angelica keiskei) chalcones 4-hydroxyderricin and this compound suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Development of this compound-Derived Compounds with Membrane-Disrupting Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C25H28O4 | CID 643007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory activity of this compound isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthoangelol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent prenylated chalcone naturally found in the roots of Angelica keiskei. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and pro-apoptotic properties.[1][2] Effective utilization of this compound in research and drug development necessitates a thorough understanding of its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents, complete with quantitative data, experimental protocols, and visualizations of its key signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents, with the most comprehensive quantitative data available for DMSO. The following table summarizes the reported solubility values from various suppliers. It is important to note that solubility can be affected by factors such as the purity of the compound, the specific batch, the freshness of the solvent, and the use of physical methods like sonication to aid dissolution.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source / Notes |

| DMSO | 79 | 201.27 | [1] Selleck Chemicals. The supplier notes that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO. |

| DMSO | 100 | 254.78 | [2][3] MedchemExpress, GlpBio. Both sources indicate that ultrasonic treatment is needed to achieve this solubility. |

| DMSO | 80 | 364.80 | [4] TargetMol. Recommends sonication. |

| Chloroform | Soluble | - | [5][6] Qualitative data. |

| Dichloromethane | Soluble | - | [5][6] Qualitative data. |

| Ethyl Acetate | Soluble | - | [5][6] Qualitative data. |

| Acetone | Soluble | - | [5][6] Qualitative data. |

Conversely, this compound is reported to be practically insoluble in water.[7]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols from the suppliers of this compound are not publicly available, a generalized and robust method for determining the solubility of a compound like this compound is the shake-flask method . This method is considered a gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., DMSO, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a workflow diagram illustrating the shake-flask method.

References

- 1. This compound, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. This compound and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Stability of Xanthoangelol Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prominent prenylated chalcone isolated from the plant Angelica keiskei, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As research progresses towards potential therapeutic applications, a thorough understanding of its chemical stability under various laboratory conditions is paramount. This technical guide provides an in-depth overview of the known and anticipated stability profile of this compound, outlines detailed experimental protocols for its assessment, and presents visual workflows to aid in study design. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages data from structurally related chalcones and established analytical methodologies to provide a robust framework for its handling and analysis.

Core Concepts in Stability Testing

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is crucial for determining shelf-life, appropriate storage conditions, and understanding potential degradation pathways. Forced degradation studies, or stress testing, are intentionally performed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods. These studies typically involve exposure to heat, light, humidity, acid, base, and oxidation.

Predicted Stability of this compound

Based on the general stability of chalcones, this compound is anticipated to exhibit the following stability profile:

-

Thermal Stability: Chalcones are generally stable under dry heat conditions. It is expected that this compound will show minimal degradation when exposed to thermal stress in its solid form.

-

Hydrolytic Instability: The α,β-unsaturated ketone moiety in chalcones makes them susceptible to degradation under both acidic and basic conditions. Therefore, this compound is expected to degrade in aqueous solutions at low and high pH.

-

Oxidative Instability: The phenolic hydroxyl groups and the electron-rich aromatic rings in this compound suggest a susceptibility to oxidative degradation.

-

Photostability: Chalcones can undergo photoisomerization and other photochemical reactions upon exposure to UV light. It is therefore likely that this compound will exhibit some degree of photolability.

Recommended Storage Conditions

For routine laboratory use, the following storage conditions are recommended for this compound to minimize degradation:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 1 year |

Data extrapolated from supplier recommendations.

Experimental Protocols for Stability Assessment

The following section details a comprehensive experimental protocol for conducting forced degradation studies on this compound, adapted from established methods for chalcone analysis.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. The following reverse-phase HPLC (RP-HPLC) method is a recommended starting point for this compound.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the λmax of this compound (approximately 370 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Forced Degradation Study Protocol

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours.

-

Photostability: Expose the this compound solution (in a transparent container) and solid powder to UV light (254 nm) for 24 hours in a photostability chamber. A dark control sample should be run in parallel.

c. Sample Analysis: After the specified stress period, dilute the samples appropriately with the mobile phase and analyze by the validated stability-indicating HPLC method.

Identification of Degradation Products

For the identification and structural elucidation of major degradation products, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is recommended. This technique provides accurate mass measurements of both the parent ion and its fragments, enabling the determination of elemental composition and structural features of the degradants.

Visualizing Workflows and Pathways

To facilitate the understanding of the experimental and logical processes involved in stability testing, the following diagrams are provided in the DOT language.

An In-depth Technical Guide to the Spectroscopic Data of Xanthoangelol: NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Xanthoangelol, a significant chalcone constituent found in Angelica keiskei. The information presented herein is intended to support researchers in the identification, characterization, and further development of this promising natural product.

Introduction to this compound

This compound is a prenylated chalcone that has garnered considerable interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-platelet, and antibacterial properties. Furthermore, it has demonstrated potential as an antitumor and antimetastatic agent. Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent, for which NMR and mass spectrometry are indispensable tools.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | ESI+ | [1] |

| Mass Analyzer | QTOF | [1] |

| Observed Ion | [M+H]⁺ | [1] |

| m/z | 393.20 | [1] |

| Molecular Formula | C₂₅H₂₈O₄ | [1] |

NMR Spectroscopic Data

The structural backbone and stereochemistry of this compound have been elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, (CD₃)₂CO)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2,6 | 6.94 | d | 8.6 |

| 3,5 | 7.72 | d | 8.9 |

| α | 7.76 | d | 16.1 |

| β | 7.85 | d | 15.4 |

| 2'-OH | 13.75 | s | |

| 5' | 6.55 | d | 8.9 |

| 6' | 7.97 | d | 8.9 |

| 1'' | 3.41 | d | 7.3 |

| 2'' | 5.32 | t | 7.3 |

| 3''-CH₃ | 1.81 | s | |

| 4'' | 1.98 | m | |

| 5'' | 2.06 | m | |

| 6'' | 5.08 | m | |

| 7''-CH₃ | 1.55 | s | |

| 8''-CH₃ | 1.61 | s | |

| Data sourced from Aulifa et al., 2022[1] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, (CD₃)₂CO)

| Position | δ (ppm) |

| 1 | 113.51 |

| 2,6 | 115.91 |

| 3,5 | 130.81 |

| 4 | 162.90 |

| α | 117.54 |

| β | 144.03 |

| C=O | 192.92 |

| 1' | 131.50 |

| 2' | 162.72 |

| 3' | 131.63 |

| 4' | 165.14 |

| 5' | 107.27 |

| 6' | 129.33 |

| 1'' | 21.40 |

| 2'' | 122.35 |

| 3'' | 135.41 |

| 3''-CH₃ | 15.46 |

| 4'' | 39.66 |

| 5'' | 26.55 |

| 6'' | 124.24 |

| 7'' | 127.52 |

| 7''-CH₃ | 16.87 |

| 8''-CH₃ | 24.97 |

| Data sourced from Aulifa et al., 2022[1] |

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound.

-

Extraction: The yellow sap from the stems of A. keiskei is freeze-dried. The resulting powder is macerated with ethanol.[1]

-

Fractionation: The viscous extract is subjected to liquid-liquid extraction using n-hexane, ethyl acetate, and water.[1]

-

Isolation: The ethyl acetate fraction, which is rich in this compound, is further purified to yield the final compound.[1]

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, such as acetone-d₆ ((CD₃)₂CO), for analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.[1]

-

1D NMR Analysis: Standard ¹H and ¹³C NMR experiments are performed to obtain the initial chemical shift and multiplicity information.

-

2D NMR Analysis: To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a series of 2D NMR experiments are conducted. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and different fragments of the molecule.

-

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.[1]

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

MS/MS Analysis (Optional but Recommended): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which can provide valuable information about the different structural motifs within the molecule.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Xanthoangelol: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily known as a major bioactive constituent of Angelica keiskei (Ashitaba), emerging research has identified other potential natural reservoirs. This technical guide provides an in-depth overview of the natural sources of this compound beyond Angelica keiskei, detailed experimental protocols for its isolation, and a summary of its known signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key cellular mechanisms are visualized through detailed diagrams.

Natural Sources of this compound

While Angelica keiskei remains the most well-documented and abundant source of this compound, preliminary studies have identified its presence in other plant species. This section summarizes the currently known natural sources and the reported concentrations of this compound.

Data on this compound Content in Natural Sources

| Plant Species | Plant Part | Reported Concentration (% w/w) | Reference |

| Angelica keiskei | Yellow Sap | Abundantly found | [1] |

| Angelica keiskei | Leaf | 1.959% | |

| Amorpha fruticosa | Leaves, Fruits, Twigs | 0.023% | [2] |

Experimental Protocols for Isolation of this compound

This section provides detailed methodologies for the extraction and isolation of this compound from its primary and potential alternative natural sources.

From Angelica keiskei (Yellow Sap)

This protocol is adapted from a study that successfully isolated this compound from the yellow sap of Angelica keiskei.[1]

1. Extraction:

-

The collected yellow sap is freeze-dried to obtain a powder.

-

The dried sap powder is macerated with ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude ethanol extract is subjected to liquid-liquid extraction.

-

The extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.

-

The fractions are collected, and the solvents are evaporated to yield the respective crude fractions. This compound is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are pooled and concentrated to yield the final product.

From Amorpha fruticosa (Leaves, Fruits, Twigs)

While a specific protocol for the isolation of this compound from Amorpha fruticosa is not extensively documented, the following is a representative method for the isolation of prenylated phenolics from this plant, which can be adapted for this compound.[3]

1. Extraction:

-

The dried and powdered plant material (leaves, fruits, or twigs) is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.

-

The solvent is evaporated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents like n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the ethyl acetate fraction, which is likely to contain this compound, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to high-speed counter-current chromatography (HSCCC) or conventional column chromatography on silica gel.

-

For HSCCC, a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water can be employed.

-

For column chromatography, a gradient elution with a hexane-ethyl acetate solvent system is typically used.

-

Fractions are collected and analyzed by TLC or HPLC to identify and isolate this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

LKB1/AMPK Signaling Pathway

This compound has been shown to activate the LKB1/AMPK pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

Caption: this compound activates the LKB1/AMPK signaling cascade.

Nrf2/ARE Signaling Pathway

This compound can induce the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress.

Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.

Caspase-3 Mediated Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells through the activation of caspase-3.[4][5]

Caption: this compound triggers apoptosis via caspase-3 activation.

Conclusion

This technical guide consolidates the current knowledge on this compound, extending beyond its well-established source, Angelica keiskei, to include the promising alternative, Amorpha fruticosa. The provided experimental protocols offer a practical foundation for the isolation and purification of this valuable compound. Furthermore, the elucidation of its engagement with key signaling pathways, such as LKB1/AMPK, Nrf2/ARE, and caspase-3-mediated apoptosis, underscores its potential for further investigation in drug discovery and development. Continued research into additional natural sources and a deeper understanding of its molecular mechanisms will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. Inhibitory activity of this compound isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Xanthoangelol: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xanthoangelol, a prenylated chalcone with significant therapeutic potential. It details the compound's chemical structure, identifies its key functional groups, and summarizes its physicochemical properties. Furthermore, this document outlines detailed experimental protocols for investigating its biological activity and visualizes the core signaling pathways it modulates.

Chemical Structure and Functional Groups

This compound is a natural chalcone predominantly isolated from the roots and stems of Angelica keiskei[1][2]. Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

The formal IUPAC name for this compound is (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one [3]. Its structure is distinguished by several key functional groups that are critical to its biological activity:

-

Chalcone Core: The backbone of the molecule is the α,β-unsaturated ketone system which connects a dihydroxyphenyl ring (A-ring) to a hydroxyphenyl ring (B-ring). This core is known to be a privileged scaffold in medicinal chemistry.

-

Phenolic Hydroxyl (-OH) Groups: this compound possesses three phenolic hydroxyl groups. These groups are significant contributors to the molecule's antioxidant properties and can participate in hydrogen bonding with biological targets[4][5].

-

Geranyl (Prenyl) Group: Attached to the A-ring is a C10 isoprenoid chain, specifically a geranyl group. This lipophilic side chain is crucial for anchoring the molecule to cellular membranes and is often associated with enhanced biological activity compared to non-prenylated analogues[4][5].

-

Ketone (=O) Group: Part of the chalcone linker, this carbonyl group can act as a hydrogen bond acceptor.

-

Alkene (C=C) Bonds: The structure contains an alkene in the propenone linker and two in the geranyl tail, which introduce conformational rigidity and potential sites for chemical reactions.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental and drug development settings.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₄ | [3] |

| Molecular Weight | 392.49 g/mol | [3][6] |

| Chemical Class | Chalcone, Flavonoid | [3] |

| Appearance | Yellow Powder/Crystals | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7] |

Key Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological effects, primarily anti-inflammatory and pro-apoptotic activities. These effects are mediated through the modulation of specific intracellular signaling cascades.

Pro-Apoptotic Effects via Caspase Activation

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma and leukemia cells. A primary mechanism for this activity is the activation of the executioner caspase, Caspase-3 . In the apoptotic cascade, initiator caspases activate Caspase-3 by cleaving its inactive pro-form (procaspase-3) into its active subunits. Active Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of this compound-Derived Compounds with Membrane-Disrupting Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Xanthoangelol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent prenylated chalcone found in the yellow sap of Angelica keiskei, a plant traditionally used in Asian medicine. This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the underlying molecular pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties across various cancer cell types. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, and the inhibition of tumor growth and metastasis.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the activation of the caspase cascade, a family of proteases crucial for the execution of cell death. Specifically, it has been shown to activate caspase-3, a key executioner caspase. This activation occurs independently of the Bax/Bcl-2 signaling pathway, suggesting a unique mechanism of action.[1][2]

Anti-Metastatic and Anti-Angiogenic Effects

In addition to inducing apoptosis, this compound exhibits anti-metastatic and anti-angiogenic activities. It has been found to inhibit tumor growth and lung metastasis in animal models.[3] The anti-angiogenic effect is mediated by inhibiting the formation of capillary-like tubes by vascular endothelial cells and by blocking the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | Concentration-dependent reduction in survival | [4] |

| Jurkat | Leukemia | Concentration-dependent reduction in survival | [4] |

| MCF-7 | Breast Cancer | ~17.7 (7.79 µg/mL) |

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the simplified pathway of this compound-induced apoptosis.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in macrophages.[5][6] This inhibition helps to mitigate the inflammatory response.

Modulation of Signaling Pathways

The anti-inflammatory action of this compound is attributed to its ability to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6] By suppressing these pathways, this compound downregulates the expression of various pro-inflammatory genes.

Quantitative Data: Inhibition of Inflammatory Markers

| Assay | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | ~10.6 - 41.5 |

Signaling Pathways: Inhibition of JNK and NF-κB

The diagrams below illustrate the inhibitory effect of this compound on the JNK and NF-κB signaling pathways.

Anti-Diabetic Activity

This compound has shown promise in the management of diabetes through its effects on glucose metabolism and the inhibition of key enzymes involved in carbohydrate digestion.

Inhibition of α-Glucosidase and Dipeptidyl Peptidase-IV (DPP-IV)

This compound inhibits the enzymes α-glucosidase and DPP-IV.[2][7] α-glucosidase is involved in the breakdown of carbohydrates into glucose, and its inhibition can help to control postprandial hyperglycemia. DPP-IV is an enzyme that degrades incretin hormones, which play a role in glucose homeostasis.

Stimulation of Glucose Uptake

This compound has been found to stimulate glucose uptake in skeletal muscle cells. This effect is mediated by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Quantitative Data: Enzyme Inhibition

| Enzyme | IC50 (µM) | Reference |

| α-Glucosidase | 14.45 | [2] |

| Dipeptidyl Peptidase-IV (DPP-IV) | 10.49 | [2] |

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The antibacterial effect of this compound is attributed to its ability to disrupt the bacterial cell membrane. This membrane-disrupting activity is a promising mechanism for combating drug-resistant bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Micrococcus luteus IFO-12708 | 0.76 | [8] |

| Gram-positive bacteria (general) | Potent activity | [8] |

Neuroprotective and Other Activities

Neuroprotection

This compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. It is believed to exert this protection by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which helps to mitigate oxidative stress.[3]

Monoamine Oxidase (MAO) Inhibition

This compound acts as a nonselective inhibitor of monoamine oxidases (MAO-A and MAO-B) and a potent inhibitor of dopamine β-hydroxylase (DBH).[9] This activity suggests its potential in the treatment of neurological and psychiatric disorders.

Lipid Metabolism

Dietary this compound has been shown to reduce serum LDL levels and decrease total cholesterol and triglyceride content in the liver in animal models.

Quantitative Data: MAO and DBH Inhibition

| Enzyme | IC50 (µM) | Reference |

| MAO-A | 43.4 | |

| MAO-B | 43.9 | |

| Dopamine β-hydroxylase (DBH) | 0.52 |

Signaling Pathway: Nrf2/ARE Activation

The following diagram illustrates the activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase-3 Activity Assay (Colorimetric)

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using a lysis buffer provided in a commercial kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot for Phosphorylated JNK (p-JNK) and NF-κB (p-p65)

-

Protein Extraction: Treat cells with an inflammatory stimulus (e.g., LPS) with or without this compound. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Typical antibody dilution: 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

α-Glucosidase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, mix 50 µL of this compound solution (at various concentrations) with 100 µL of 0.1 M phosphate buffer (pH 6.9) containing α-glucosidase enzyme solution (1.0 U/mL).

-

Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

-

Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in 0.1 M phosphate buffer (pH 6.9) to each well.

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

-

Reaction Mixture: In a 96-well plate, mix this compound solution with DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC.

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a multifaceted natural compound with a wide range of promising biological activities. Its demonstrated anti-cancer, anti-inflammatory, anti-diabetic, antibacterial, and neuroprotective effects, coupled with its well-defined mechanisms of action, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this compound and to design future studies aimed at translating these preclinical findings into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.7. Western Blot Analysis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Xanthoangelol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for extracting xanthoangelol, a bioactive chalcone of significant interest, from its principal plant source, Angelica keiskei Koidzumi (Ashitaba). The document details conventional solvent-based methods and modern, intensified techniques, offering comprehensive experimental protocols and comparative data to aid in research and development.

Introduction to this compound

This compound is a prenylated chalcone found abundantly in the yellow sap and roots of Angelica keiskei.[1][2] It has garnered substantial attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.[3][4][5] Notably, its mechanism of action has been linked to the inhibition of key signaling pathways, such as the suppression of Nuclear Factor-κB (NF-κB) activation, a critical regulator of inflammatory responses.[4] The effective isolation and purification of this compound are crucial first steps for its study and potential therapeutic application.

Chapter 1: Conventional Extraction and Purification Methodology

The most established method for isolating this compound relies on classical solvent extraction followed by multi-step purification. This approach, while robust, is often time- and solvent-intensive. The primary plant material used is typically the freeze-dried yellow sap or the dried, powdered roots of Angelica keiskei.

Experimental Protocol: Maceration and Liquid-Liquid Fractionation

This protocol is synthesized from methodologies described in peer-reviewed literature.[1]

-

Plant Material Preparation:

-

Collect yellow sap from the stems of A. keiskei and freeze-dry to obtain a powder. Alternatively, use dried and powdered leaves or stems.

-

-

Initial Maceration:

-

Macerate the freeze-dried sap powder (10 g) with ethanol at a 1:5 (w/v) ratio.

-

For leaves or stems (100 g), macerate with ethanol at a 1:6.5 (w/v) ratio.

-

Perform the maceration in triplicate at room temperature with occasional agitation for 24-48 hours to ensure exhaustive extraction.

-

-

Solvent Evaporation:

-

Combine the ethanol filtrates and concentrate the extract in vacuo using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield a viscous, crude extract.[2]

-

-

Liquid-Liquid Fractionation:

-

Redissolve the viscous extract in a suitable solvent system, such as methanol-water.

-

Perform sequential liquid-liquid partitioning three times using solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll.

-

Next, partition the remaining aqueous layer against ethyl acetate. The this compound will preferentially move into the ethyl acetate phase.

-

Collect and dry the n-hexane, ethyl acetate, and remaining aqueous fractions in vacuo. The ethyl acetate fraction is the this compound-rich fraction.

-

Experimental Protocol: Silica Gel Column Chromatography Purification

Following fractionation, the this compound-rich ethyl acetate fraction is purified using column chromatography.

-

Column Packing:

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Carefully load the sample onto the top of the silica gel bed.[6]

-

-

Elution:

-

Begin elution with a non-polar mobile phase, such as 100% n-hexane.

-

Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient. A typical gradient might be:

-

95:5 (n-hexane:ethyl acetate)

-

90:10

-

80:20

-

70:30

-

50:50

-

100% Ethyl Acetate

-

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

-

Combine fractions that show a pure spot corresponding to a this compound standard.

-

-

Final Isolation:

-

Evaporate the solvent from the combined pure fractions to yield isolated this compound, which typically appears as yellow crystals.[1]

-

Data Presentation: Conventional Method Yields

The following table summarizes quantitative data derived from a representative conventional extraction process starting with 10 g of freeze-dried A. keiskei sap powder.[1]

| Extraction Stage | Parameter | Value/Result |

| Maceration | Plant Material | 10 g (Freeze-dried sap powder) |

| Solvent | Ethanol | |

| Ratio (w/v) | 1:5 | |

| Fractionation Yields | n-Hexane Fraction | 4.3% |

| Ethyl Acetate Fraction | 58.6% | |

| Water Fraction | 29% | |

| Final Yield | Isolated this compound | 194.2 mg (1.94% of initial sap powder) |

Chapter 2: Advanced Extraction Methodologies

To improve efficiency, reduce solvent consumption, and shorten extraction times, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have been explored. These "green" technologies offer significant advantages over conventional methods.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8] This leads to higher extraction efficiency in a shorter time and often at lower temperatures.

Experimental Protocol: Optimized UAE of Flavonoids from A. keiskei

This protocol is based on an optimized method for total flavonoid extraction from A. keiskei, which provides an excellent framework for targeted this compound extraction.[3][9][10]

-

Sample Preparation:

-

Use dried, powdered A. keiskei plant material.

-

-

Extraction Parameters:

-

Solvent: 78% Ethanol in water.

-

Liquid-to-Solid Ratio: 35 mL/g.

-

Ultrasonic Temperature: 80°C.

-

Ultrasonic Time: 4 minutes.

-

-

Procedure:

-

Combine the plant material and the solvent in an extraction vessel.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe system set to the specified temperature.

-

Apply ultrasound for the specified duration.

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting extract can then be concentrated and purified as described in the conventional method (fractionation and column chromatography).

-

Data Presentation: Optimized UAE Parameters

This table presents the optimized conditions for maximizing flavonoid yield from A. keiskei using UAE.[9][10]

| Parameter | Optimal Value |

| Ultrasonic Temperature | 80 °C |

| Ultrasonic Time | 4 min |

| Ethanol Concentration | 78% (v/v) |

| Liquid-to-Solid Ratio | 35 mL/g |

Note: While these parameters were optimized for total flavonoids, they serve as a validated starting point for maximizing this compound yield.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent.[11] By manipulating temperature and pressure, the solvating power of CO₂ can be precisely controlled. The addition of a polar co-solvent like ethanol is often necessary to efficiently extract moderately polar compounds like this compound.

Experimental Protocol: Representative SFE of Angelica Species

This protocol is based on parameters successfully used for extracting functional components from Angelica furcijuga, a closely related species.

-

Sample Preparation:

-

Place approximately 1 g of freeze-dried, powdered A. keiskei material into a 10 mL extraction cell.

-

-

Extraction Parameters:

-

Supercritical Fluid: Carbon Dioxide (CO₂).

-

Co-solvent: 10% Ethanol.

-

Pressure: 30-40 MPa (4350-5800 psi).

-

Temperature: 40-60 °C.

-

Extraction Time: 60 minutes.

-

-

Procedure:

-

Pressurize and heat the extraction vessel containing the sample to the desired setpoints.

-

Introduce the supercritical CO₂ and co-solvent mixture.

-

Maintain a constant flow through the system for the duration of the extraction.

-

Depressurize the fluid post-extraction in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collect the resulting extract for further purification.

-

Chapter 3: Visualized Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Extraction and Purification Workflow

This diagram outlines the logical flow from raw plant material to purified this compound, comparing the conventional and advanced extraction pathways.

Caption: Workflow for this compound Extraction and Purification.

Simplified Signaling Pathway: NF-κB Inhibition

This diagram illustrates the inhibitory action of this compound derivatives on the NF-κB signaling pathway, a key mechanism for its anti-inflammatory effects.

Caption: Inhibition of IκBα Phosphorylation by this compound D.

References

- 1. researchgate.net [researchgate.net]

- 2. ewellnessmall.com [ewellnessmall.com]

- 3. Chalcones from Angelica keiskei (ashitaba) inhibit key Zika virus replication proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Extraction of Functional Components from Freeze-Dried Angelica furcijuga Leaves Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatography [chem.rochester.edu]

- 11. biotage.com [biotage.com]

An In-depth Technical Guide to the Purification of Xanthoangelol for Experimental Use

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthoangelol, a prenylated chalcone predominantly isolated from Angelica keiskei (Ashitaba), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] For robust and reproducible experimental results, the availability of highly purified this compound is paramount. This guide provides a comprehensive overview of established methodologies for the purification of this compound, presents quantitative data from various studies, and illustrates key biological pathways influenced by this compound.

Purification Methodologies

The purification of this compound from its natural sources, primarily the aerial parts, roots, or yellow sap of Angelica keiskei, involves a multi-step process combining extraction, fractionation, and chromatography.[3][4][5]

Step 1: Extraction

The initial step involves extracting the crude chalcone mixture from the plant material.

Protocol: Solvent Extraction from Dried Plant Material

-

Preparation: The aerial parts or roots of the plant are dried and ground into a fine powder to maximize the surface area for solvent interaction.

-

Extraction: The powdered material (e.g., 10 kg) is extracted multiple times (typically three times) with a solvent system. A common method uses a mixture of methanol and distilled water (e.g., 7:3 v/v) at an elevated temperature (e.g., 80°C) for several hours.[3] An alternative method for the yellow sap involves maceration with ethanol.[5][6]

-

Concentration: The combined extracts are then concentrated under vacuum (in vacuo) at a controlled temperature (e.g., 45°C) to yield a crude residue.[3]

Step 2: Fractionation

The crude extract is then partitioned using liquid-liquid extraction to separate compounds based on their polarity.

Protocol: Liquid-Liquid Extraction

-

The concentrated crude residue is suspended in water and sequentially extracted with solvents of increasing polarity.

-

A typical sequence involves partitioning with n-hexane (to remove non-polar compounds), followed by ethyl acetate, and finally n-butanol.[6]

-

The this compound-rich fraction is typically the ethyl acetate fraction, which is then dried in vacuo to yield a viscous extract.[6]

Step 3: Chromatographic Purification

The final and most critical stage involves a series of chromatographic techniques to isolate this compound to a high degree of purity.[7][8][9]

Protocol: Multi-Stage Column Chromatography

-

Silica Gel Chromatography: The dried ethyl acetate fraction is first subjected to silica gel column chromatography.[3] The column is eluted with a solvent gradient, often a mixture of dichloromethane and methanol, to perform an initial separation.[3]

-

Preparative Reverse-Phase Chromatography: Fractions identified as containing this compound (e.g., by Thin Layer Chromatography analysis) are pooled and further purified. A common method is a reverse-phase column, such as a LiChroprep RP-18 Lobar column, eluted with a mobile phase like 80% methanol.[3]

-

Purity Assessment: The purity of the final product is confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point measurement, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (UV-Vis, IR, NMR).[10] The purified this compound typically appears as yellow needles or crystals.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from various published purification protocols.

Table 1: Extraction and Purification Yields

| Starting Material | Source Plant | Initial Mass | Fraction/Method | Yield of this compound | Final Purity | Reference |

|---|---|---|---|---|---|---|

| Dried Aerial Parts | Angelica keiskei | 10 kg | Fraction I (15 g) from Column Chromatography | 3.1 g | 99% | [3] |

| Leaves | Artocarpus kemando | Not Specified | Column Chromatography | 66.2 mg | Not Specified | [10] |

| Yellow Sap | Angelica keiskei | Not Specified | Ethyl Acetate Fraction | 194.2 mg | Not Specified |[6] |

Table 2: Physicochemical Properties of Purified this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Yellow Needles / Crystals | [3][10] |

| Melting Point | 142.8–144 °C | [10] |

| Melting Point | 114–114.4 °C | [5][6] |

| Mass Spectrometry | m/z 393.20 [M+H]⁺ | [5][6] |

| Solubility (DMSO) | ~79-80 mg/mL |[1][11] |

Experimental Workflows and Biological Pathways

Visual diagrams are provided to illustrate the purification process and the molecular mechanisms of this compound.

Purification Workflow

The general workflow for isolating this compound from plant material is a sequential process of extraction, fractionation, and purification.

Caption: General experimental workflow for the purification of this compound.

Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, contributing to its therapeutic potential.

Nrf2/ARE Antioxidant Pathway

This compound can protect against cellular injury induced by oxidized low-density lipoprotein (Ox-LDL) by activating the Nrf2/ARE signaling pathway, which upregulates antioxidant enzymes.[12]

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

AMPK-Mediated Glucose Uptake Pathway

In skeletal muscle cells, this compound can promote the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. This action is mediated through the activation of the LKB1/AMPK signaling pathway.[13]

Caption: this compound promotes glucose uptake via the LKB1/AMPK pathway.

Caspase-3 Mediated Apoptosis Pathway

This compound has been observed to induce apoptosis in cancer cells, such as neuroblastoma and leukemia cells, through the direct activation of caspase-3, a key executioner caspase in the apoptotic cascade.[14][15] This mechanism appears to be independent of the Bcl-2 protein family.[14]

Caption: this compound induces apoptosis via activation of Caspase-3.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory activity of this compound isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory activity of this compound isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myheplus.com [myheplus.com]

- 8. iipseries.org [iipseries.org]

- 9. jsmcentral.org [jsmcentral.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | AMPK | Monoamine Transporter | TargetMol [targetmol.com]

- 12. This compound Prevents Ox-LDL-Induced Endothelial Cell Injury by Activating Nrf2/ARE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two Prenylated Chalcones, 4-Hydroxyderricin, and this compound Prevent Postprandial Hyperglycemia by Promoting GLUT4 Translocation via the LKB1/AMPK Signaling Pathway in Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Xanthoangelol Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prominent prenylated chalcone isolated from the plant Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its stability and degradation profile is paramount for drug development, formulation, and regulatory compliance. This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of this compound, based on available scientific literature. The information is presented to aid researchers in designing stability studies, identifying potential impurities, and developing stable formulations.

While specific forced degradation studies on this compound are not extensively published, this guide extrapolates potential degradation pathways from studies on similar chalcone structures and general chemical principles. The primary metabolic routes for this compound in vivo involve conjugation to form glucuronide and/or sulfate metabolites[1]. However, its chemical stability under various stress conditions is less understood.

Potential Degradation Pathways

Chalcones, as a class of compounds, are known to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis[2]. The α,β-unsaturated ketone moiety in the chalcone backbone is a key reactive center.

Acid-Catalyzed Degradation

Under acidic conditions, chalcones can undergo several reactions. One potential pathway for this compound is the acid-catalyzed cyclization of the geranyl side chain with the adjacent hydroxyl group to form a chromene ring system. Additionally, hydration across the double bond of the chalcone core can occur.

Base-Catalyzed Degradation

In alkaline conditions, chalcones can be susceptible to retro-aldol cleavage, leading to the formation of the corresponding aldehyde and ketone. For this compound, this would result in the cleavage of the molecule into two smaller phenolic compounds. Isomerization of the trans double bond to the cis isomer is also possible under basic conditions.

Oxidative Degradation